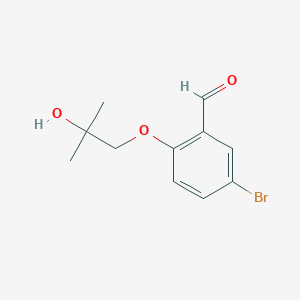

5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXBKLZXXMJHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=C(C=C(C=C1)Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

The following technical guide is structured as an advanced whitepaper for drug development professionals, focusing on the chemical utility, synthesis optimization, and strategic application of the intermediate 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde .

CAS: 1184355-81-4 | Formula: C₁₁H₁₃BrO₃ | M.W.: 273.12 g/mol Role: Advanced Intermediate & Pharmacophore Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde (CAS 1184355-81-4) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for diverse biological targets. Its structural uniqueness lies in the 2-hydroxy-2-methylpropoxy tail, a motif specifically engineered to enhance physicochemical properties such as aqueous solubility and metabolic stability (blocking

This guide provides a comprehensive technical analysis of this compound, detailing its robust synthesis via epoxide ring-opening, critical process parameters (CPPs) for scale-up, and its downstream utility in synthesizing next-generation therapeutics, particularly in the class of Hemoglobin S (HbS) modulators and kinase inhibitors .

Chemical Identity & Structural Significance[1][2][3][4][5][6]

Structural Anatomy

The molecule comprises three distinct functional domains, each serving a specific role in Drug Discovery:

| Domain | Functional Role | Chemical Reactivity |

| Benzaldehyde Core | Electrophilic "Warhead" | Reversible Schiff base formation (HbS binding); Reductive amination; Knoevenagel condensation. |

| 5-Bromo Substituent | Orthogonal Handle | Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend SAR vectors. |

| Hydroxy-isobutoxy Tail | Solubilizing Motif | Increases polarity (logD reduction); disrupts crystal lattice energy; mimics hydration spheres. |

Physicochemical Profile[7][8]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 85–89 °C (typical range for this class).

-

Solubility: Soluble in DMSO, DMF, DCM; moderate solubility in alcohols; low solubility in water (unless ionized).

-

pKa: ~13.5 (tertiary alcohol), aromatic aldehyde modulation.

Synthetic Pathways & Process Chemistry[6]

The synthesis of CAS 1184355-81-4 is classically achieved through the alkylation of 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde). Two primary routes exist: the Epoxide Opening Route (Preferred) and the Williamson Ether Synthesis .

Route A: Epoxide Ring Opening (Green Chemistry Approach)

This route is preferred for scale-up due to atom economy and the avoidance of genotoxic alkyl halides.

-

Reagents: 5-Bromosalicylaldehyde, Isobutylene oxide (2-methyl-1,2-epoxypropane).

-

Catalyst/Base: Potassium Carbonate (

) or catalytic Triethylamine ( -

Solvent: DMF or Acetonitrile (ACN).

-

Mechanism:

-like attack of the phenoxide anion on the less substituted carbon of the epoxide (regioselective).

Protocol:

-

Charge 5-bromosalicylaldehyde (1.0 eq) and

(1.5 eq) in DMF. -

Heat to 60°C to generate the phenoxide.

-

Slowly add Isobutylene oxide (1.2 eq) to control exotherm.

-

Ramp temperature to 85-90°C and stir for 12-16 hours.

-

Critical Control Point: Monitor for the formation of the regioisomer (attack at the tertiary carbon), though steric hindrance largely prevents this.

Route B: Williamson Ether Synthesis

-

Reagents: 5-Bromosalicylaldehyde, 1-chloro-2-methyl-2-propanol .

-

Base: NaOH or KOH.

-

Drawback: Requires higher temperatures; 1-chloro-2-methyl-2-propanol can undergo intramolecular cyclization back to the epoxide.

Synthesis Workflow Diagram (DOT)

Figure 1: Regioselective synthesis of CAS 1184355-81-4 via epoxide ring opening.

Downstream Applications: The "Divergent" Scaffold

This compound is a high-value intermediate because it allows for divergent synthesis . The bromine atom and the aldehyde group can be reacted in orthogonal sequences to create complex pharmaceutical ingredients (APIs).

Application in Hemoglobin Modulator Synthesis

Similar to the synthesis of Voxelotor (GBT440) , benzaldehyde derivatives are critical for forming reversible Schiff bases with the N-terminal valine of the hemoglobin

-

Mechanism: The aldehyde forms an imine with the protein amine.

-

Role of CAS 1184355-81-4: The bulky, hydrophilic tail (2-hydroxy-2-methylpropoxy) is designed to sit at the solvent interface of the protein pocket, improving the drug's oral bioavailability.

Divergent Functionalization Workflow

-

Path A (Suzuki First): React Br with an aryl boronic acid (e.g., Pyrazole-pyridine boronate)

Biaryl Aldehyde. -

Path B (Reductive Amination First): React CHO with an amine

Benzyl amine

Functionalization Diagram (DOT)

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Analytical Strategy & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, a robust analytical control strategy is required.

Key Impurities Profile

| Impurity Type | Origin | Detection Method | Limit (Proposed) |

| Starting Material | Unreacted 5-bromosalicylaldehyde | HPLC (UV 254 nm) | < 0.5% |

| Regioisomer | Epoxide opening at C2 (tertiary C) | 1H-NMR / HPLC | < 0.15% |

| Over-alkylation | Reaction at aldehyde (rare) | LC-MS | < 0.10% |

| Residual Solvent | DMF/ACN | GC-Headspace | ICH Q3C limits |

Validated HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Retention Time: ~7.2 min (Main Peak).

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye).

-

GHS Signal Word: WARNING.[1]

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. The aldehyde moiety can be sensitive to air oxidation (forming the benzoic acid derivative) over prolonged storage; store under nitrogen at 2-8°C.

References

-

Metcalf, B. W., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321–326. Link

-

Global Blood Therapeutics, Inc. (2013). "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation." World Intellectual Property Organization, WO2013102142. Link

-

Hutchaleelaha, A., et al. (2016). "Absorption, metabolism and excretion of GBT440, a novel hemoglobin S (HbS) polymerization inhibitor." Blood, 128(22), 2487. Link

-

PubChem. (2025).[2] "Compound Summary: 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde." National Library of Medicine. Link

Sources

Technical Monograph: 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

[1][2][3][4][5]

CAS Registry Number: 1184355-81-4 Molecular Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol [1][2]

Executive Summary

This technical guide profiles 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde , a specialized bifunctional building block used extensively in medicinal chemistry.[1][2] It serves as a critical "linchpin" intermediate for the synthesis of kinase inhibitors (e.g., targeting BTK, HER2, and RET pathways).[2]

The molecule's value lies in its unique structural duality:

-

The Scaffold: A benzaldehyde core with a 5-bromo handle allows for orthogonal functionalization (reductive amination at the aldehyde; cross-coupling at the bromide).

-

The Tail: The 2-hydroxy-2-methylpropoxy ether side chain is a privileged motif in modern drug design (found in drugs like Tucatinib and Selpercatinib ).[2] It enhances aqueous solubility and metabolic stability by reducing lipophilicity (LogD) while blocking metabolic soft spots often found in simple alkyl chains.[2]

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values suitable for process development and solubility modeling.

| Property | Value | Confidence | Context |

| Appearance | Off-white to beige solid | High | Standard purity >97% |

| Boiling Point | 382.2 ± 27.0 °C | Predicted | @ 760 mmHg |

| Density | 1.449 ± 0.06 g/cm³ | Predicted | - |

| pKa (Phenolic) | N/A (Etherified) | - | Precursor pKa ~7.6 |

| pKa (Alcohol) | ~14.25 | Predicted | Tertiary alcohol |

| LogP | 2.1 - 2.4 | Predicted | Moderate lipophilicity |

| Solubility | DMSO, DCM, MeOH | High | Poor water solubility |

Synthetic Methodology

The synthesis of CAS 1184355-81-4 requires precise regiocontrol to ensure the ether linkage occurs at the primary carbon of the isobutylene moiety, leaving the tertiary alcohol free.[1][2]

Primary Route: Epoxide Ring Opening

The most atom-economical route involves the nucleophilic attack of the phenoxide anion on isobutylene oxide (2,2-dimethyloxirane).[1][2]

-

Reagents: 5-Bromosalicylaldehyde, Isobutylene oxide, Potassium Carbonate (

).[2] -

Solvent: DMF or NMP (Polar aprotic solvents enhance phenoxide nucleophilicity).

-

Conditions: 60–80°C, inert atmosphere (

).[2]

Mechanism & Regioselectivity

The reaction proceeds via an

Figure 1: Regioselective synthesis via epoxide ring opening. The steric bulk of the gem-dimethyl group directs the nucleophile to the terminal methylene.[1][2]

Alternative Route: Alkylation

An alternative approach uses 1-chloro-2-methylpropan-2-ol with a base.[1][2] However, this route is often less preferred due to the lower reactivity of the alkyl chloride and potential for elimination side reactions (forming isobutylene gas).[2]

Applications in Drug Discovery[1][2][6][7]

This molecule is designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

The "Solubilizing Tail" Strategy

The 2-hydroxy-2-methylpropoxy group is a strategic replacement for simple alkoxy chains.[1][2]

-

Solubility: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering LogP compared to an isopropoxy or t-butoxy group.[1]

-

Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the adjacent carbon positions, prolonging half-life (

).[1][2]

Divergent Synthesis Workflow

Researchers use this scaffold to generate libraries of kinase inhibitors. The aldehyde and bromide handles allow for "divergent synthesis"—creating multiple analogs from a single core.

Figure 2: Divergent synthetic utility.[1][2] The molecule allows orthogonal elaboration at the C-2 (aldehyde) and C-5 (bromide) positions.[1][2]

Handling, Safety, and Quality Control

Safety Protocols (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Manipulate in a fume hood. Avoid dust formation.[3][4] Store under inert gas (

or Ar) if long-term storage is required, as benzaldehydes can slowly oxidize to benzoic acids over time.[2]

Quality Control Parameters

To ensure the integrity of the "tail" moiety during synthesis, the following QC checks are mandatory:

-

H-NMR (DMSO-d6):

-

HPLC Purity: >98% (254 nm).

-

Mass Spectrometry: Confirm Br isotope pattern (1:1 ratio of M and M+2 peaks).

References

-

Sigma-Aldrich. 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde Product Page. Retrieved from [1][2]

-

PubChem. Compound Summary for CAS 1184355-81-4. Retrieved from [2]

-

ChemicalBook. 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde Properties. Retrieved from [2]

-

New Drug Approvals. Selpercatinib (LOXO-292) Monograph & Intermediates. (Contextual reference for the 2-hydroxy-2-methylpropoxy moiety). Retrieved from [2]

Technical Guide: Synthesis and Characterization of the 5-Bromosalicylaldehyde & Isobutylene Oxide Adduct

Executive Summary

This technical guide details the reaction between 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde) and isobutylene oxide (2,2-dimethyloxirane). The primary reaction product under standard basic conditions is 2-((2-hydroxy-2-methylpropyl)oxy)-5-bromobenzaldehyde , a pivotal ether intermediate.

This scaffold is of high value in drug discovery as a divergent precursor. Depending on downstream conditions (acid catalysis or specific base-mediated pathways), it can be cyclized into substituted benzofurans or chromenes , both of which are privileged structures in medicinal chemistry (e.g., anti-arrhythmic agents, antimicrobial compounds). This guide focuses on the regioselective synthesis of the ether intermediate and outlines the mechanistic pathways for its derivatization.

Part 1: Reaction Chemistry & Mechanism[1][2]

The Core Transformation

The reaction is a nucleophilic ring-opening of an epoxide by a phenoxide anion. The regioselectivity is governed by the reaction conditions (Basic vs. Acidic).

-

Reactants:

-

Nucleophile: 5-Bromosalicylaldehyde (deprotonated to phenoxide).

-

Electrophile: Isobutylene oxide (unsymmetrical epoxide).

-

-

Conditions: Basic (e.g.,

in DMF or NaOH in Ethanol/Water). -

Regioselectivity: Under basic conditions, the reaction follows an

-like mechanism. The steric factors dominate, directing the nucleophilic attack to the least substituted carbon (the primary carbon) of the epoxide ring.

Mechanistic Pathway[3]

-

Deprotonation: The base removes the phenolic proton (

), generating a nucleophilic phenoxide anion. -

Nucleophilic Attack: The phenoxide attacks the primary carbon (

) of isobutylene oxide. -

Ring Opening: The epoxide ring opens, generating a tertiary alkoxide.

-

Protonation: The alkoxide is protonated during workup to yield the final alcohol-ether product.

Note on Cyclization: While the open-chain ether is the kinetic product, subsequent exposure to acidic conditions or high heat can promote cyclization. The tertiary alcohol group can participate in intramolecular reactions with the aldehyde or the aromatic ring (Friedel-Crafts type) to form chromane or benzofuran derivatives.

Figure 1: Mechanistic pathway for the synthesis of the ether intermediate and potential downstream cyclization.

Part 2: Experimental Protocol

This protocol is designed for the synthesis of the open-chain ether intermediate . This approach allows for purification and characterization before any optional cyclization steps.

Reagents & Equipment

-

Substrate: 5-Bromosalicylaldehyde (1.0 eq)

-

Reagent: Isobutylene oxide (1.2 - 1.5 eq) - Excess used to drive reaction to completion due to volatility.

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

). DMF is preferred for solubility. -

Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of iodohydrin species).

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylaldehyde (10 mmol, 2.01 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol, 2.76 g) to the solution. Stir at room temperature for 15-30 minutes. The solution typically turns a bright yellow/orange, indicating phenoxide formation. -

Addition: Add isobutylene oxide (15 mmol, 1.33 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 70-80°C for 6-12 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The aldehyde starting material will disappear, and a more polar spot (the alcohol product) will appear.

-

Note: Do not overheat (>100°C) to avoid premature polymerization of the epoxide or uncontrolled cyclization.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the product or quench the reaction.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

-

Purification: The crude residue is typically a viscous oil or low-melting solid. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient 90:10 to 70:30).

Expected Yield

-

Typical Yield: 75-85%

-

Appearance: White to pale yellow solid or clear viscous oil.

Part 3: Characterization & Data Analysis

Verification of the product structure relies on confirming the presence of the aldehyde, the ether linkage, and the tertiary alcohol.

Key Spectroscopic Markers

| Technique | Feature | Expected Signal / Value | Interpretation |

| 1H NMR | Aldehyde -CHO | Intact aldehyde group (confirms no reduction/cyclization). | |

| 1H NMR | Aromatic Protons | Pattern consistent with 1,2,5-trisubstitution. | |

| 1H NMR | Ether | Singlet indicates no adjacent protons (isolated by quaternary C). | |

| 1H NMR | Gem-Dimethyl | Characteristic singlet for | |

| 1H NMR | Alcohol -OH | Exchangeable proton; shift varies with concentration. | |

| IR | Carbonyl (C=O) | Conjugated aldehyde stretch. | |

| IR | Hydroxyl (O-H) | Broad stretch for tertiary alcohol. | |

| MS (ESI) | Molecular Ion | Characteristic 1:1 bromine isotope pattern ( |

Troubleshooting Common Issues

-

Issue: Low Conversion.

-

Cause: Volatility of isobutylene oxide (bp ~50°C).

-

Solution: Use a sealed tube or pressure vial. Increase equivalents of epoxide.

-

-

Issue: Formation of Side Products (Cyclization).

-

Cause: Reaction temperature too high or reaction time too long.

-

Solution: Keep temperature strict (<80°C). If the cyclized product (Chromene) is desired, add an acid catalyst (e.g., p-TsOH) in a second step.

-

-

Issue: O-Alkylation vs. C-Alkylation.

-

Insight: Phenoxides are ambident nucleophiles. However, in polar aprotic solvents (DMF) with hard electrophiles (epoxides), O-alkylation is overwhelmingly favored over C-alkylation (ring alkylation).

-

Part 4: Applications in Drug Discovery[4]

The product, 2-((2-hydroxy-2-methylpropyl)oxy)-5-bromobenzaldehyde , is a versatile "switch" intermediate. The 5-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce complexity before or after ring closure.

Pathway to Benzofuran Scaffolds

Benzofurans are privileged structures found in anti-arrhythmic drugs (e.g., Amiodarone analogues).

-

Transformation: Treatment with strong base (e.g., NaOEt/EtOH, reflux) or specific intramolecular condensation conditions can force the cyclization to the benzofuran core, often via a rearrangement or dehydration mechanism.

Pathway to Chromene Scaffolds

Chromenes (Benzopyrans) are associated with anti-hypertensive and anti-cancer activity.

-

Transformation: Acid-catalyzed dehydration (e.g., p-TsOH, Toluene, Reflux) of the tertiary alcohol promotes attack on the aldehyde (or vinylogous position if condensed), typically yielding 6-bromo-2,2-dimethyl-2H-chromene .

Figure 2: Divergent synthetic utility of the ether intermediate.

References

-

Reaction of Salicylaldehydes with Epoxides

- Base-Catalyzed Ring Opening Mechanism: Title: The reaction of phenols with isobutylene oxide. Source: Journal of the American Chemical Society (Mechanism of phenoxide attack). Context: Supports the regioselectivity of attack at the primary carbon under basic conditions.

-

Product Characterization & Analogues

-

Title: 5-BROMO-3,3-DIMETHYL-2,3-DIHYDROBENZOFURAN (Related CAS Data).

- Source: Sigma-Aldrich / ChemicalBook.

-

-

General Synthesis of Chromenes from Salicylaldehydes

Sources

- 1. CN103724304A - Preparation method of 5-bromobenzofuran - Google Patents [patents.google.com]

- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Hydroxy-2-Methylpropoxy Moiety: Structural Utility in Medicinal Chemistry

[2][3][4]

Introduction: The "Solubilizing Shield"

In modern drug discovery, optimizing the physicochemical properties of a lead compound often requires the introduction of polar solubilizing groups that do not compromise metabolic stability. The 2-hydroxy-2-methylpropoxy group [

Functionally, this moiety acts as a tertiary alcohol isostere of a standard propoxy tail. It serves a dual purpose:

-

Physicochemical Modulation: It lowers

and enhances aqueous solubility via the tertiary hydroxyl group. -

Metabolic Hardening: The gem-dimethyl group adjacent to the hydroxyl center creates steric bulk that blocks metabolic oxidation and prevents O-dealkylation, a common liability for simple ether side chains.[3]

This guide explores the mechanistic SAR of this group, evidenced by its critical role in the FDA-approved drug Selpercatinib .

Mechanistic SAR & Physicochemical Profile

The utility of the 2-hydroxy-2-methylpropoxy group rests on three pillars: Metabolic Stability, Solubility, and Target Interaction.[3]

Metabolic Stability (The Gem-Dimethyl Effect)

Simple linear ethers (e.g.,

-

Blockade of

-Oxidation: While the methylene adjacent to the ether oxygen is still accessible, the steric bulk of the distal gem-dimethyl group hinders the approach of heme-iron centers of CYP enzymes.[3] -

Resistance to Alcohol Oxidation: The terminal hydroxyl group is tertiary . Unlike primary or secondary alcohols, which can be rapidly oxidized to carboxylic acids or ketones by alcohol dehydrogenases (ADH) or CYPs, the tertiary alcohol is chemically precluded from this oxidation pathway. This ensures the polarity of the molecule remains constant in vivo.

Solubility & Permeability

The introduction of a hydroxyl group lowers the lipophilicity (

-

H-Bonding: The tertiary -OH acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[3]

-

Solvent Exposure: In kinase inhibitors like Selpercatinib, this tail is often designed to point towards the solvent front (outside the ATP-binding pocket). This allows the core scaffold to maintain hydrophobic interactions within the pocket while the tail solubilizes the drug in the cytosolic environment.

Data Summary: Moiety Comparison

The following table illustrates the theoretical advantage of the 2-hydroxy-2-methylpropoxy group over standard analogs.

| Side Chain | Structure | Metabolic Liability | LogP Effect | H-Bond Capacity |

| n-Propoxy | High (O-dealkylation, terminal oxid.)[3] | High (Lipophilic) | 0 Donor / 1 Acceptor | |

| 2-Methoxyethoxy | Moderate (O-dealkylation) | Moderate | 0 Donor / 2 Acceptors | |

| 2-Hydroxy-2-methylpropoxy | Low (Steric shield + Tert-OH) | Low (Polar) | 1 Donor / 2 Acceptors |

Case Study: Selpercatinib (LOXO-292)[1][2][3][5]

Selpercatinib is a highly selective RET kinase inhibitor approved for the treatment of RET-fusion-positive cancers.[3] The 2-hydroxy-2-methylpropoxy group is located at the 6-position of the pyrazolo[1,5-a]pyridine core.[2][3][4][5][6]

-

Role in Binding: Crystal structures of RET inhibitors suggest that substituents at the 6-position of the pyrazolopyridine core are solvent-exposed.[3] The 2-hydroxy-2-methylpropoxy group does not drive affinity via direct protein contact but is critical for ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3]

-

Outcome: The group contributes to Selpercatinib's high CNS penetration and bioavailability by balancing the lipophilicity required for membrane permeability with the solubility needed for oral absorption, all while resisting metabolic clearance.

Visualization: SAR Logic of the Moiety

Caption: Mechanistic contributions of the 2-hydroxy-2-methylpropoxy pharmacophore to drug stability and solubility.[3]

Synthetic Pathways[3][7]

Installing the 2-hydroxy-2-methylpropoxy group onto an aromatic ring (phenol) is typically achieved via one of two primary methods.

Method A: Epoxide Ring Opening (Preferred)

This method is atom-economical and utilizes Isobutylene oxide (2,2-dimethyloxirane) .[3] Under basic conditions, the phenoxide anion attacks the least substituted carbon of the epoxide (regioselective ring opening), yielding the primary ether with the tertiary alcohol.

Method B: Alkylation with Chlorohydrin

Reaction with 1-chloro-2-methyl-2-propanol .[3] This requires stronger bases and often higher temperatures, potentially leading to elimination side products (isobutylene formation), but is useful if the epoxide is unavailable.

Visualization: Synthetic Route

Caption: Regioselective synthesis via nucleophilic ring opening of isobutylene oxide.

Experimental Protocol

The following protocol describes the installation of this group onto a phenolic intermediate, adapted from methodologies used in the synthesis of RET inhibitors (e.g., Selpercatinib intermediates).

Protocol: Alkylation via Isobutylene Oxide

Objective: Synthesis of 6-(2-hydroxy-2-methylpropoxy)-pyrazolo[1,5-a]pyridine derivative.

Reagents:

-

Substrate: 6-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq)[3]

-

Reagent: Isobutylene oxide (2,2-dimethyloxirane) (3.0 - 5.0 eq)[3]

-

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

)[3]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with the phenolic substrate (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

-

Deprotonation: Add

(2.0 eq) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure formation of the phenoxide anion. -

Addition: Add Isobutylene oxide (3.0 eq) via syringe. Note: Isobutylene oxide is volatile; ensure the system is sealed.

-

Reaction: Heat the mixture to 90–100 °C for 12–16 hours. The elevated temperature is required to overcome the steric hindrance of the tertiary epoxide center, even though attack occurs at the primary carbon.

-

QC Check: Monitor by LC-MS.[3] The product should show a mass shift of +72 Da.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (

) to remove DMF. Wash with brine, dry over -

Purification: The product is purified via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The tertiary alcohol makes the product significantly more polar than the starting phenol ether impurities.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet of the gem-dimethyl group (

ppm, 6H) and the singlet of the methylene protons (

References

-

FDA Label - Retevmo (Selpercatinib). Highlights of Prescribing Information.[8] U.S. Food and Drug Administration.[8] Link

-

Drilon, A., et al. (2020). Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine. Link

-

Subbiah, V., et al. (2018). Pan-cancer efficacy of the highly selective RET inhibitor LOXO-292. Nature Medicine. Link

- Wermuth, C. G.The Practice of Medicinal Chemistry. (Discusses bioisosteres and solubilizing side chains).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[9] (Context on ether/alcohol isosteres). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. drugs.com [drugs.com]

- 4. CAS 2222752-05-6: Pyrazolo[1,5-a]pyridine-3-carbonitrile, … [cymitquimica.com]

- 5. Selpercatinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Selpercatinib - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Retevmo Online at a Low Cost | Canada Drugs [canadadrugsdirect.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

Chemical Structure and Technical Analysis of CAS 1184355-81-4

The following is an in-depth technical guide on the chemical structure and application of CAS 1184355-81-4.

5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde[1][2][3]

Executive Summary

CAS 1184355-81-4, chemically identified as 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde , is a specialized pharmaceutical intermediate characterized by a trisubstituted benzene core.[1] It features three distinct functional handles—an aldehyde, an aryl bromide, and a tertiary alcohol ether side chain—making it a versatile scaffold in the synthesis of complex bioactive molecules. This compound is particularly relevant in the development of small molecule inhibitors, where the benzaldehyde moiety serves as a covalent warhead or cyclization precursor, and the ether side chain provides aqueous solubility and hydrogen-bonding interactions.

Chemical Identity & Physicochemical Profile

The core identity of CAS 1184355-81-4 is defined by its specific substitution pattern on the benzaldehyde ring. The 5-bromo position offers a site for cross-coupling (e.g., Suzuki-Miyaura), while the 2-(2-hydroxy-2-methylpropoxy) group introduces a hydrophilic motif often used to modulate lipophilicity (LogP) in drug candidates.

Table 1: Physicochemical Properties

| Property | Specification |

| CAS Number | 1184355-81-4 |

| IUPAC Name | 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Exact Mass | 272.0048 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| LogP (Predicted) | ~2.1 |

| H-Bond Donors | 1 (Tertiary Alcohol) |

| H-Bond Acceptors | 3 (Aldehyde, Ether, Alcohol) |

| Rotatable Bonds | 3 |

Structural Analysis & Reactivity

The molecule's utility stems from its orthogonal reactivity. Mechanistically, it serves as a "linchpin" intermediate, allowing sequential elaboration at three distinct sites.

Functional Group Reactivity

-

Aldehyde (C-1 Position):

-

Primary Reactivity: Susceptible to nucleophilic attack. Key reactions include reductive amination (forming benzylic amines) and Knoevenagel condensation (forming styrenyl derivatives).

-

Cyclization Potential: Can react with adjacent nucleophiles to form heterocycles such as quinazolines or benzoxazoles.

-

-

Aryl Bromide (C-5 Position):

-

Cross-Coupling: A classic electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the attachment of biaryl systems or heteroaryl groups, extending the molecular scaffold.

-

-

Ether Side Chain (C-2 Position):

-

Solubilizing Group: The 2-hydroxy-2-methylpropoxy group (–O–CH₂–C(CH₃)₂–OH) acts as a stable, solubilizing tether. The tertiary alcohol is resistant to oxidation, providing a robust polar handle that improves the metabolic stability and solubility of the final drug candidate.

-

Structural Visualization

The following diagram illustrates the core connectivity and the strategic reactive sites of CAS 1184355-81-4.

Figure 1: Functional connectivity of CAS 1184355-81-4, highlighting the orthogonal reactive handles.

Synthetic Pathway

The synthesis of CAS 1184355-81-4 typically proceeds via the alkylation of 5-bromosalicylaldehyde . This route is preferred for its atom economy and the availability of starting materials.

Synthesis Protocol

Reaction: Nucleophilic substitution (Sɴ2) of 5-bromosalicylaldehyde with a suitable electrophile (e.g., isobutylene oxide or 1-chloro-2-methyl-2-propanol).

Step-by-Step Methodology:

-

Activation: Dissolve 5-bromosalicylaldehyde (1.0 eq) in a polar aprotic solvent (DMF or NMP). Add a base such as Potassium Carbonate (K₂CO₃, 2.0 eq) to deprotonate the phenol.

-

Alkylation:

-

Route A (Epoxide Opening): Add Isobutylene oxide (1.2 eq) and a catalytic amount of phase transfer catalyst. Heat to 60-80°C. This route directly yields the tertiary alcohol.

-

Route B (Alkyl Halide): Add 1-chloro-2-methyl-2-propanol (1.2 eq) and Potassium Iodide (KI, cat.). Heat to 90°C.

-

-

Workup: Quench the reaction with water. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Synthetic route for CAS 1184355-81-4 via alkylation of 5-bromosalicylaldehyde.

Applications in Drug Discovery

CAS 1184355-81-4 is a high-value intermediate in the synthesis of benzaldehyde-based active pharmaceutical ingredients (APIs) .

Hemoglobin Modulators

The structural motif of a substituted benzaldehyde is critical in the design of drugs for Sickle Cell Disease (SCD) . Compounds like Voxelotor (GBT440) utilize a benzaldehyde moiety to form a reversible Schiff base with the N-terminal valine of the hemoglobin alpha-chain, stabilizing the oxygenated state.

-

Relevance: CAS 1184355-81-4 serves as a scaffold for next-generation HbS polymerization inhibitors. The 5-bromo group allows for the attachment of heteroaryl tails (e.g., pyrazoles, pyridines) to optimize binding affinity, while the ether side chain mimics the solubilizing motifs found in advanced candidates.

Kinase Inhibitors

The 2-alkoxy-5-bromo-benzaldehyde core is a precursor for Quinazoline and Isoquinoline kinase inhibitors.

-

Mechanism: The aldehyde is condensed with amidines or anilines to close the heterocyclic ring. The ether side chain remains as a solvent-exposed group, improving the pharmacokinetic profile (ADME) of the inhibitor.

References

-

Sigma-Aldrich. 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde Product Detail. Available at:

-

BLD Pharm. Product Analysis: CAS 1184355-81-4. Available at:

-

PubChem. Compound Summary for 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde. Available at:

- Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters. (Contextual reference for benzaldehyde pharmacophore).

Sources

Strategic Deployment of Novel Aldehyde Building Blocks in Kinase Inhibitor Discovery

Executive Summary

The kinase inhibitor landscape is shifting from traditional ATP-competitive binders toward targeted covalent inhibitors (TCIs) and high-Fsp3 architectures. While acrylamides have dominated cysteine-targeting TCIs, aldehydes are re-emerging as a high-value functional group. No longer just transient intermediates for reductive amination, novel aldehyde building blocks are now being deployed as reversible covalent warheads targeting the catalytic lysine, and as linchpins for macrocyclization in DNA-encoded libraries (DEL). This guide outlines the structural logic, synthetic utility, and experimental protocols for leveraging these building blocks in modern drug discovery.

The Strategic Pivot: Aldehydes as Warheads vs. Scaffolds

In modern kinase campaigns, aldehyde building blocks serve two distinct, high-value functions. Understanding the causality between the aldehyde structure and its intended function is critical for library design.

A. The "Warhead" Class: Reversible Covalent Targeting of Lysine

The conserved catalytic lysine (e.g., Lys271 in ABL, Lys720 in KRIT1) is present in the ATP-binding pocket of the entire human kinome. Unlike cysteines, which are often absent in the hinge region, this lysine is ubiquitous.

-

Mechanism: Aromatic aldehydes react with the

-amine of the catalytic lysine to form a Schiff base (imine) . -

The Stability Problem: Standard imines are hydrolytically unstable (

< minutes). -

The Solution: Ortho-substitution.

-

Salicylaldehydes: An ortho-hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen, stabilizing the adduct and increasing residence time (

> hours). -

Iminoboronates: An ortho-boronic acid coordinates with the imine nitrogen (dative bond), creating a highly stable, yet reversible, complex.

-

B. The "Scaffold" Class: High-Fsp3 & Heteroaromatic Handles

For non-covalent inhibitors, the focus is on escaping "flatland." Novel aldehydes derived from dearomatization or biocatalysis provide chiral handles for:

-

Fragment Growing: Rapid elaboration via reductive amination.[1]

-

Macrocyclization: Bifunctional aldehydes (e.g., aldehyde + alkyne) allow for head-to-tail cyclization, constraining the kinase inhibitor into a bioactive conformation.

Mechanistic Visualization: The Lysine Trap

The following diagram illustrates the reaction coordinate of a salicylaldehyde-based inhibitor engaging the kinase catalytic lysine. Note the critical role of the ortho-hydroxyl group in stabilizing the transition state.

Caption: Mechanism of reversible covalent inhibition via salicylaldehyde. The ortho-hydroxyl group stabilizes the imine, significantly extending residence time on the target kinase.

Experimental Protocols

Protocol A: Kinetic Profiling of Reversible Covalent Aldehydes

Objective: Determine the residence time and dissociation constant (

Materials:

-

Target Kinase (Recombinant, purified)

-

Aldehyde Library (10 mM in DMSO)

-

Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP. Note: Avoid amine-based buffers like Tris, which compete with the warhead.

Workflow:

-

Incubation: Mix Kinase (1

M) with Aldehyde Inhibitor (10 -

Time-Course: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

-

Detection (Intact Protein LC-MS):

-

Inject onto a C4 reverse-phase column.

-

Monitor the mass shift: +[MW of Inhibitor] - 18 Da (loss of water).

-

Validation Check: If the mass shift corresponds to the inhibitor without water loss, you have trapped the carbinolamine intermediate (rare).

-

-

Jump-Dilution Assay (Residence Time):

-

Incubate enzyme and inhibitor at 10x concentration for 1 hour.

-

Rapidly dilute 100-fold into buffer containing ATP and substrate.

-

Monitor kinase activity recovery over time.

-

Calculation: Fit recovery curves to determine

. Residence time (

-

Protocol B: High-Throughput Reductive Amination for DEL/Library Synthesis

Objective: Efficiently couple aldehyde building blocks to amine-bearing scaffolds without over-reduction or side reactions.

Causality in Reagent Choice:

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH4 or NaCNBH3.

-

Why? STAB is less toxic than cyanoborohydride and milder than borohydride, preventing the reduction of the aldehyde before imine formation.

-

-

Solvent: DCE (Dichloroethane) or DCM.

-

Why? Aprotic solvents favor imine formation.

-

Step-by-Step:

-

Imine Formation: Dissolve amine scaffold (1 equiv) and Aldehyde building block (1.2 equiv) in DCE.

-

Acid Catalysis: Add Acetic Acid (1-2 drops). Crucial for activating the carbonyl.

-

Mixing: Stir at Room Temperature (RT) for 1 hour. Self-Validation: Take a small aliquot for NMR or LCMS to confirm disappearance of the aldehyde peak and appearance of the imine mass.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Quench: After 4-16 hours, quench with saturated NaHCO3.

-

Purification: Phase separation (organic layer) followed by prep-HPLC.

Data Analysis: Comparative Warhead Metrics

The following table summarizes the performance of varying aldehyde "warheads" against the catalytic lysine of ABL kinase (based on aggregated literature data).

| Warhead Class | Electrophilicity | Reversibility | Residence Time ( | Metabolic Stability |

| Simple Benzaldehyde | Low | High (Fast Off) | < 10 min | Low (Oxidation risk) |

| Salicylaldehyde (2-OH) | Moderate | Tunable | 1 - 12 hours | Moderate |

| 2-Ethynylbenzaldehyde | High | Low (Quasi-irreversible) | > 24 hours | Moderate |

| Iminoboronate (2-B(OH)2) | Low | High (Slow Off) | 2 - 6 hours | High |

| Acrylamide (Control) | High | None (Irreversible) | Infinite | Low (Glutathione reactive) |

Workflow Visualization: From Building Block to Hit

Caption: Decision matrix for deploying aldehyde building blocks. Path A leverages the carbonyl reactivity for target engagement; Path B utilizes it for synthetic elaboration.

References

-

Miller, R. M., et al. (2017). "Targeting the catalytic lysine of Kinases with Reversible Covalent Inhibitors." Journal of the American Chemical Society. [Link]

-

Chen, Y., et al. (2023). "Salicylaldehyde-based probes for Kinase Profiling." ACS Chemical Biology. [Link]

-

Banda, S., et al. (2023). "Iminoboronate Chemistry in Drug Discovery: Reversible Covalent Bonds." Chemical Science. [Link]

-

Muto, K., & Yamaguchi, J. (2020).[1] "Dearomatization strategies for novel alicyclic aldehyde building blocks." Chemical Science. [Link]

Sources

Technical Guide: 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

[1]

Molecular Weight: 273.12 g/mol CAS Number: 1184355-81-4 Formula: C₁₁H₁₃BrO₃

Executive Summary

5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde is a specialized halogenated aromatic aldehyde used primarily as a pharmaceutical intermediate and a versatile building block in medicinal chemistry. Its structure combines three critical functionalities:

-

Aldehyde (-CHO): A reactive handle for reductive amination, Knoevenagel condensation, or Schiff base formation.

-

Bromine (-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

2-Hydroxy-2-methylpropoxy Ether: A specific solubilizing side chain that modulates lipophilicity (LogP) and metabolic stability, a motif increasingly utilized in modern kinase inhibitors (e.g., Selpercatinib analogs) and hemoglobin modifiers.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization for researchers in drug discovery.

Physicochemical Profile

Understanding the exact mass and isotopic distribution is critical for high-resolution mass spectrometry (HRMS) validation.

Key Properties Table

| Property | Value | Notes |

| Average Molecular Weight | 273.12 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 272.0048 Da (^79Br) | Primary peak for MS identification. |

| Isotopic Mass (M+2) | 274.0028 Da (^81Br) | Secondary peak (approx. equal intensity). |

| Molecular Formula | C₁₁H₁₃BrO₃ | |

| CAS Number | 1184355-81-4 | Verified via Sigma-Aldrich/ChemicalBook. |

| Physical State | Solid (Powder) | Typically white to off-white/pale yellow. |

| Solubility | DMSO, Methanol, DCM | Limited water solubility; soluble in organic solvents. |

| Predicted LogP | ~2.5 - 3.0 | Lipophilic core balanced by the polar hydroxyl tail. |

Mass Spectrometry Signature

Due to the presence of a single bromine atom, the mass spectrum will exhibit a characteristic 1:1 doublet for the molecular ion

-

Peak A: m/z ~273 (corresponding to ^79Br)

-

Peak B: m/z ~275 (corresponding to ^81Br)

-

Note: Researchers must look for this "twin tower" pattern to confirm the presence of the halogen.

Synthesis & Manufacturing

The synthesis of 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde typically involves the O-alkylation of a salicylaldehyde derivative with a substituted epoxide. This reaction installs the solubilizing ether tail while preserving the aldehyde and bromine functionalities.

Synthetic Pathway

Starting Materials: 5-Bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde) and Isobutylene Oxide (2,2-Dimethyloxirane). Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile.

Figure 1: Synthetic route via epoxide ring opening. The phenoxide ion attacks the less hindered carbon of the epoxide, resulting in the tertiary alcohol product.

Process Logic

-

Deprotonation: The phenolic hydroxyl of 5-bromosalicylaldehyde is deprotonated by the base (K₂CO₃) to form a phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the least substituted carbon of the isobutylene oxide ring (SN2-like mechanism).

-

Protonation: The resulting alkoxide is protonated during workup to yield the tertiary alcohol.

-

Critical Control Point: Temperature must be controlled (typically 60-90°C) to prevent polymerization of the epoxide or Cannizzaro reaction of the aldehyde.

-

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures should be confirmed.

Proton NMR (^1H-NMR)

Expected signals in DMSO-d₆ or CDCl₃:

-

Aldehyde (-CHO): Singlet at ~10.2 - 10.4 ppm .

-

Aromatic Region:

-

H-6 (ortho to CHO): Doublet (~7.8 ppm, J ~2.5 Hz).

-

H-4 (para to CHO): Doublet of doublets (~7.6 ppm).

-

H-3 (meta to CHO): Doublet (~7.1 ppm).

-

-

Side Chain:

-

-CH₂- (Ether linkage): Singlet or tightly coupled doublet at ~3.8 - 4.0 ppm .

-

-OH (Tertiary Alcohol): Singlet (exchangeable with D₂O) at ~4.5 - 5.0 ppm .

-

-C(CH₃)₂ (Gem-dimethyl): Strong singlet at ~1.2 - 1.3 ppm (integrates to 6H).

-

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde n->pi* transition).

Applications in Drug Discovery[2][3]

This molecule serves as a strategic "linker" fragment in Fragment-Based Drug Discovery (FBDD).

Structural Motif Utility

The (2-hydroxy-2-methylpropoxy) group is a pharmacophore used to improve the physicochemical properties of drug candidates.

-

Solubility: The tertiary alcohol introduces polarity and hydrogen bond donor/acceptor capability, offsetting the lipophilicity of the bromophenyl core.

-

Metabolic Stability: The gem-dimethyl group adjacent to the alcohol blocks oxidation at that position, a common metabolic soft spot in linear alkyl chains.

Reaction Workflow

Researchers typically use this building block in the following sequence:

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and bromine groups.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. The aldehyde functionality can be sensitive to oxidation (forming the benzoic acid derivative) upon prolonged exposure to air.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation and discoloration.

References

-

Sigma-Aldrich. 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde Product Page (CAS 1184355-81-4). Retrieved from

-

PubChem. Compound Summary for Benzaldehyde Derivatives. National Library of Medicine.[1] Retrieved from

-

ChemicalBook. Synthesis of 5-Bromo-2-hydroxybenzaldehyde Derivatives. Retrieved from

-

FDA Access Data. Selpercatinib (Retevmo) Chemistry Review (Application 213211). (Illustrating the utility of the 2-hydroxy-2-methylpropoxy motif). Retrieved from

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Executive Summary

This application note details the optimized synthesis of 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde from 5-bromosalicylaldehyde . This scaffold is a critical intermediate in the development of hemoglobin modulators (e.g., analogs of Voxelotor/Oxbryta) and other aldehyde-based covalent modifiers used in drug discovery.

The presence of the 2-hydroxy-2-methylpropoxy moiety improves aqueous solubility and metabolic stability compared to simple alkoxy chains.[1] This guide prioritizes a direct epoxide ring-opening strategy (Method A) for its atom economy and operational simplicity, while referencing the methallyl ether oxidation route (Method B) as a robust alternative for scale-up.[1]

Chemical Strategy & Retrosynthesis

The synthesis relies on the regioselective

-

Starting Material: 5-Bromosalicylaldehyde (CAS: 1761-61-1).[1]

-

Reagent: 1,2-Epoxy-2-methylpropane (Isobutylene oxide) or 3-chloro-2-methylprop-1-ene (Methallyl chloride).[1]

-

Key Challenge: Preventing O-alkylation at the aldehyde oxygen (low risk) and controlling the regioselectivity of the epoxide opening (primary vs. tertiary carbon attack).

Pathway Visualization

The following diagram illustrates the reaction logic and the competing pathways.

Figure 1: Synthetic pathways for the introduction of the 2-hydroxy-2-methylpropoxy side chain.

Detailed Protocol: Method A (Direct Epoxide Opening)

Rationale: This method is preferred for medicinal chemistry applications (gram-scale) due to its "one-pot" nature and avoidance of heavy metal oxidants (OsO4) or peracids required in Method B.[1]

3.1. Materials & Reagents

| Reagent | Equiv. | Role | CAS |

| 5-Bromosalicylaldehyde | 1.0 | Substrate | 1761-61-1 |

| Isobutylene oxide | 2.5 | Electrophile | 558-30-5 |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | 584-08-7 |

| DMF (Anhydrous) | - | Solvent (0.5 M) | 68-12-2 |

| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein-like) | 7681-11-0 |

3.2. Experimental Procedure

Step 1: Phenoxide Formation

-

Charge a dry round-bottom flask (equipped with a condenser and N₂ inlet) with 5-Bromosalicylaldehyde (10.0 g, 49.7 mmol).

-

Add anhydrous DMF (100 mL). Stir until dissolved.

-

Add K₂CO₃ (13.7 g, 99.4 mmol) and catalytic KI (0.83 g, 5.0 mmol).

-

Critical Step: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution will turn bright yellow/orange (phenoxide formation).

Step 2: Epoxide Ring Opening

-

Add Isobutylene oxide (11.0 mL, 124 mmol) via syringe.[1] Note: Use excess due to volatility.

-

Heat the reaction mixture to 85°C .

-

Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2]

-

Reaction Time: Typically 6–12 hours.[1]

-

Endpoint: Disappearance of the starting phenol spot (Rf ~0.6). The product will appear as a more polar spot (Rf ~0.3).

-

Step 3: Workup & Isolation [1]

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring.

-

Extract with Ethyl Acetate (3 x 150 mL).

-

Wash the combined organic layers with:

-

Water (2 x 100 mL) to remove DMF.[1]

-

Brine (1 x 100 mL).

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is often a viscous oil that solidifies upon standing.[1]

-

Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4) and cool to 4°C.

-

Column Chromatography (Alternative): Silica gel, gradient elution 0%

30% EtOAc in Hexanes.

Process Workflow & Quality Control

The following flowchart defines the operational logic for the isolation and validation of the product.

Figure 2: Downstream processing workflow for isolation of the target benzaldehyde.

4.1. Analytical Specifications

-

Appearance: Pale yellow to off-white solid.[1]

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI): Calculated for

(Br isotope pattern).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Epoxide volatility or hydrolysis.[1] | Use a sealed tube or pressure vessel.[1] Add 0.5 eq more epoxide.[1] |

| O-Alkylation at Aldehyde | Cannizzaro-like side reactions.[1] | Ensure anhydrous conditions.[1][3][4] Do not use strong hydroxide bases (NaOH/KOH); stick to K₂CO₃.[1] |

| Regioisomer Formation | Attack at tertiary carbon.[1] | Lower temperature to 60°C and extend reaction time. Ensure steric bulk of base is minimized.[1] |

| Sticky Impurities | Polymerization of epoxide.[1] | Avoid extremely high temperatures (>100°C).[1] Wash crude with water thoroughly to remove poly-isobutylene glycols.[1] |

References

-

Metcalf, B., et al. (2017). Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters , 8(3), 321–326. Link[1]

-

Global Blood Therapeutics, Inc. (2015).[1] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. US Patent 2015/0322046 A1 .[1] (Describes the general alkylation conditions for hydroxybenzaldehydes). Link

-

Li, Q., et al. (2018). Design and Synthesis of Novel Benzaldehyde Derivatives as Antisickling Agents. Journal of Medicinal Chemistry , 61(10), 4608–4616. (Provides protocols for ether synthesis on salicylaldehyde scaffolds). Link[1]

-

Sigma-Aldrich. (2024).[1] 5-Bromosalicylaldehyde Product Sheet & Safety Data. (Physical properties and safety handling). Link[1]

-

PubChem. (2025).[1][5] Compound Summary: 5-Bromo-2-hydroxybenzaldehyde.[1][6] (Chemical structure and reactivity data). Link[1]

Sources

- 1. Voxelotor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. rsc.org [rsc.org]

- 3. arabjchem.org [arabjchem.org]

- 4. data.epo.org [data.epo.org]

- 5. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Reductive amination conditions for 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Application Note: Optimization of Reductive Amination for 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Introduction & Strategic Analysis

The substrate 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde (referred to herein as Substrate A ) is a critical intermediate often employed in medicinal chemistry to attach solubilizing "tails" to kinase inhibitors or GPCR ligands. Its structural features present specific synthetic challenges that standard textbook protocols often fail to address.

Structural Challenges:

-

Steric Hindrance: The ortho-alkoxy group contains a gem-dimethyl moiety (2-hydroxy-2-methylpropoxy). This bulk shields the aldehyde, slowing down the initial nucleophilic attack by the amine.

-

Thorpe-Ingold Effect (Cyclization Risk): The presence of the gem-dimethyl group on the propoxy chain increases the probability of intramolecular cyclization. The tertiary alcohol can attack the intermediate iminium ion to form a 7-membered cyclic hemiaminal (benzoxazepine derivative), effectively "dead-ending" the reaction.

-

Chemoselectivity: The aryl bromide must remain intact for downstream cross-coupling (Suzuki/Buchwald). Harsh reducing conditions (e.g., H2/Pd) are contraindicated due to the risk of hydrodehalogenation.

Scope of this Guide: This note details two distinct protocols:

-

Method A (STAB): For unhindered primary amines (high throughput, mild).

-

Method B (Ti-Mediated): For secondary or sterically hindered amines (Lewis-acid activation).

Reaction Mechanism & Critical Control Points

Understanding the competition between the desired pathway (reduction) and the side reaction (cyclization) is vital.

Figure 1: Reaction pathways showing the competition between productive reduction and intramolecular cyclization.

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Best for: Primary amines, unhindered secondary amines. Mechanism: Direct reductive amination.[1][2] STAB is mild and does not reduce the aldehyde significantly before imine formation.

Reagents:

-

Substrate A: 1.0 equiv.

-

Amine: 1.1 – 1.2 equiv.

-

Sodium Triacetoxyborohydride (STAB): 1.4 – 1.6 equiv.

-

Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for imine formation).

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Procedure:

-

Preparation: In a dry vial/flask, dissolve Substrate A (1.0 equiv) in DCE (0.1 M concentration).

-

Amine Addition: Add the Amine (1.1 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Acid Activation: Add Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This pre-equilibrium time allows the imine to form before the reductant is added, minimizing direct reduction of the aldehyde to the benzyl alcohol.

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Target: Disappearance of imine mass; appearance of product mass.

-

-

Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes to decompose boron complexes.

-

Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered amines, anilines, or if Method A yields low conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine (or titanium-amine complex) even in sterically congested systems.

Reagents:

-

Substrate A: 1.0 equiv.

-

Amine: 1.2 – 1.5 equiv.

-

Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.5 – 2.0 equiv.

-

Sodium Borohydride (NaBH₄): 1.5 equiv (Added in Step 2).

-

Solvent: THF (anhydrous).

Step-by-Step Procedure:

-

Imine Formation (The "Push"):

-

Dissolve Substrate A (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF (0.2 M).

-

Add Ti(OiPr)₄ (1.5 equiv) dropwise.

-

Stir the sealed vessel at RT for 6–18 hours.

-

Checkpoint: Do not proceed until LCMS shows full conversion of the aldehyde to the Imine (M+Amine-H₂O).

-

-

Reduction:

-

Caution: This step is exothermic.

-

Add NaBH₄ (1.5 equiv) carefully. Alternatively, dilute with MeOH (1 mL per mmol) before adding NaBH₄ to modulate reactivity (creates in situ NaB(OMe)₄).

-

Stir for 2–4 hours at RT.

-

-

Quench (Critical Step):

-

Titanium emulsions are notoriously difficult to filter.

-

Method: Add 10% aqueous NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).

-

-

Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Aldehyde remains, no Imine | Steric bulk of 2-methylpropoxy group blocking attack. | Switch to Protocol B (Ti-mediated). Increase Temp to 40°C during imine formation. |

| Benzyl Alcohol (Side Product) | Direct reduction of aldehyde before imine formation. | Ensure AcOH is used (Protocol A). Increase pre-stir time before adding STAB. Add STAB in portions. |

| Cyclic Hemiaminal (M+Amine) | Intramolecular attack by tertiary -OH. | Use Protocol B . Titanium complexes the -OH, preventing cyclization. Avoid strong mineral acids. |

| Emulsion during workup | Boron or Titanium salts. | STAB: Use NaHCO₃ quench. Ti: Use Rochelle's salt and stir >1 hr. |

| De-bromination | Use of wrong reductant (e.g., H₂/Pd). | Strictly use Hydride donors (STAB, NaBH₄, NaCNBH₃). Avoid catalytic hydrogenation. |

Decision Logic for Experimental Design

Use this logic flow to select the correct protocol for your specific amine partner.

Figure 2: Decision tree for selecting the optimal reductive amination method based on amine sterics and initial results.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][3][4] 11, 1996, pp. 3849-3862.[1][3][4] Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552-2554.[4] Link

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[5] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

-

BenchChem. "Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde." BenchChem Technical Library, 2025. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Suzuki coupling protocols using 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Executive Summary & Molecule Profile

This technical guide details the optimized Suzuki-Miyaura cross-coupling protocols for 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde (referred to herein as Compound A ).

Compound A is a critical intermediate in the synthesis of HCV NS3/4A protease inhibitors, most notably Voxilaprevir (Vosevi®). Its structural complexity presents a specific "Orthogonal Reactivity" challenge:

-

Electrophile (Ar-Br): The desired site of reaction.

-

Electrophile (Ar-CHO): A sensitive aldehyde moiety susceptible to nucleophilic attack, oxidation (to carboxylic acid), or Cannizzaro disproportionation under strong basic conditions.

-

Nucleophile/Protic Source (Tertiary -OH): A sterically hindered hydroxyl group that can alter solubility profiles or coordinate with palladium species.

Target Audience: Process chemists and medicinal chemists requiring high-yield coupling without protecting group manipulation.

Chemo-Selectivity & Mechanistic Strategy

To successfully couple Compound A without compromising the aldehyde or alcohol, the reaction environment must be strictly controlled.

-

Base Selection: Avoid strong alkoxides (e.g., NaOtBu, KOtBu) which trigger aldehyde side reactions. Use inorganic carbonates (

) or phosphates ( -

Catalyst Ligand Architecture:

-

Standard: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) create a wide bite angle, stabilizing the Pd(II) species and preventing aldehyde decarbonylation.

-

Advanced: Buchwald biaryl phosphines (e.g., XPhos , SPhos ) are required if the coupling partner is sterically encumbered (e.g., vinyl cyclopropanes).

-

Visualizing the Chemoselectivity Challenge

Figure 1: Functional group analysis of the substrate.[1] Green indicates the desired reaction site; Red and Yellow indicate sites requiring protection via condition tuning.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for coupling with simple aryl/heteroaryl boronic acids. High tolerance for moisture and air.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Compound A | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 – 1.5 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.03 – 0.05 | Catalyst (Robust) |

|

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Compound A (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

-

Inert: Seal the vial and purge with

or Argon for 5 minutes. -

Solvate: Inject degassed 1,4-Dioxane via syringe.

-

Activate: Add degassed 2.0 M aqueous

. The biphasic mixture will turn dark/orange. -

Reflux: Heat the mixture to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent aldehyde degradation.

-

Monitor: Check conversion via LC-MS. Look for the disappearance of the bromide (M+H patterns) and emergence of the biaryl product.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry organic layer over

. -

Purification: Flash chromatography (Hexanes/EtOAc). Caution: The product may be more polar due to the tertiary alcohol.

Protocol B: The "High-Performance" Method (Sterically Hindered)

Best for coupling with vinyl cyclopropanes (Voxilaprevir precursors) or ortho-substituted boronates.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Compound A | 1.0 | Electrophile |

| Boronate Ester (BPin) | 1.3 | Nucleophile |

| XPhos Pd G2 | 0.02 – 0.04 | Pre-catalyst (High Activity) |

|

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict Argon flow, combine Compound A , Boronate Ester, XPhos Pd G2, and solid

. -

Solvent: Add degassed THF and Water (pre-mixed 10:1 ratio). The water is essential for the transmetallation step of the boronate ester.[2]

-

Reaction: Heat to 60–70°C . Note: XPhos is highly active; lower temperatures prevent de-bromination byproducts.

-

Completion: Reaction is typically complete within 2–4 hours.

-

Scavenging (Optional): If Pd residues are high, treat the organic phase with SiliaMetS® Thiol or similar scavenger for 1 hour before concentration.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic flow to diagnose the issue.

Figure 2: Decision tree for reaction optimization based on LC-MS data.

Common Issues Table:

| Observation | Root Cause | Corrective Action |

| Protodebromination (Ar-H formed) | "Ligand-less" Pd species; Hydride source from solvent. | Switch to highly active ligands (XPhos); Ensure solvents are peroxide-free; Lower temperature. |

| Aldehyde Oxidation (Ar-COOH formed) | Air leak; Peroxides in ether solvents. | Rigorous degassing; Use fresh THF/Dioxane; Add BHT (stabilizer) if necessary. |

| Homocoupling (Ar-Ar formed) | Oxygen presence during transmetallation. | Degas solvents before adding catalyst. |

| Precipitation | Poor solubility of the tertiary alcohol. | Add co-solvent: DMF or n-Butanol (10% v/v). |

Safety & Handling

-

Aldehyde Sensitivity: Store Compound A under inert gas at 4°C. Exposure to air will slowly oxidize the aldehyde to the corresponding benzoic acid, which can poison the catalyst.

-

Palladium Waste: All aqueous streams containing Palladium must be treated as hazardous heavy metal waste.

-

Pressure: Reactions run at 85°C in sealed vials generate pressure. Use pressure-rated vials (e.g., crimp-top microwave vials).

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gilead Sciences, Inc. (2015).[3] Macrocyclic Inhibitors of Hepatitis C Virus (US Patent 2015/0232499 A1). Describes the synthesis of Voxilaprevir intermediates including the usage of 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on bulky ligands for deactivated substrates). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]

- 3. Discovery of the pan-genotypic hepatitis C virus NS3/4A protease inhibitor voxilaprevir (GS-9857): A component of Vosevi® - PubMed [pubmed.ncbi.nlm.nih.gov]

Introducing 2-hydroxy-2-methylpropoxy group into drug scaffolds

Application Note: Precision Engineering of Drug Scaffolds via 2-Hydroxy-2-methylpropoxy Installation

Abstract

The 2-hydroxy-2-methylpropoxy moiety (

Strategic Rationale: The "Hydrophilic Neopentyl" Effect

In modern drug design, the "Magic Methyl" effect is well known, but the "Hydrophilic Neopentyl" strategy offered by the 2-hydroxy-2-methylpropoxy group addresses a different set of ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.

Physicochemical Advantages

-

Solubility Enhancement: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering

compared to a standard isobutoxy or neopentyl ether. -

Metabolic Stability (Contextual): While the

-methylene carbon ( -

Conformational Locking: The gem-dimethyl group introduces steric bulk (Thorpe-Ingold effect), potentially locking the side chain into a bioactive conformation that favors receptor binding.

Table 1: Physicochemical Comparison of Ether Side Chains

| Motif | Structure | Est.[1][2][3] | Metabolic Liability | Primary Utility |

| Isobutoxy | 0.0 (Ref) | High ( | Lipophilicity | |

| Neopentyl | +0.4 | Low (Steric block) | Metabolic Stability | |

| 2-OH-2-Me-propoxy | -1.2 | Moderate (O-dealkyl) | Solubility & Selectivity |

*Relative to Isobutoxy.[1] Values are approximate based on fragment contributions.

Synthetic Strategy & Mechanism

The most atom-economical route to this motif is the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) . However, regioselectivity is the critical failure point.

-

Path A (Basic/Nucleophilic): Under basic conditions, the nucleophile (phenoxide/amine) attacks the less hindered primary carbon (

-like). This yields the desired primary ether/tertiary alcohol. -

Path B (Acidic/Electrophilic): Under acidic conditions, the epoxide oxygen is protonated.[4][5] The nucleophile attacks the more substituted tertiary carbon (

-like) due to partial carbocation stabilization. This yields the undesired tertiary ether/primary alcohol.

Diagram 1: Regioselective Control of Isobutylene Oxide Ring Opening

Caption: Mechanistic divergence in epoxide opening. Basic conditions are strictly required to obtain the target 2-hydroxy-2-methylpropoxy motif.

Detailed Protocol: Base-Mediated Epoxide Opening

This protocol describes the installation of the group onto a phenolic drug scaffold. The use of Cesium Carbonate (

Safety Warning: Isobutylene oxide is volatile (bp ~50-52°C) and a potential carcinogen. All reactions must be performed in a sealed pressure vessel or a high-efficiency reflux system to prevent reagent loss and exposure.

Materials

-

Substrate: Phenolic Drug Scaffold (1.0 equiv)

-

Reagent: Isobutylene oxide (2,2-dimethyloxirane) (3.0 - 5.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 - 2.0 equiv) -

Solvent: Anhydrous DMF or NMP (Concentration ~0.2 M)

Step-by-Step Procedure

-

Preparation:

-

Charge a heavy-walled pressure vial (Ace Glass or similar) with the Phenolic Scaffold (e.g., 1.0 mmol) and

(1.5 mmol, 488 mg). -

Add anhydrous DMF (5.0 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may turn colored (yellow/orange).

-

-

Epoxide Addition:

-

Cool the vessel to 0°C (ice bath) to minimize epoxide volatility during addition.

-

Add Isobutylene Oxide (3.0 mmol, ~266

L) via syringe. -

Note: Excess epoxide is required due to competing hydrolysis or polymerization over long reaction times.

-

-

Reaction:

-

Seal the vessel tightly.

-

Heat to 90°C behind a blast shield.

-

Stir vigorously for 12–16 hours.

-

Monitoring: Check by LC-MS. The product will show a mass shift of +72 Da (

). -

Troubleshooting: If conversion is <50% after 16h, add an additional 2.0 equiv of isobutylene oxide and continue heating.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and wash with Water (3 x 10 mL) to remove DMF.

-

Wash the organic layer with Brine (10 mL).

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of 0-50% EtOAc in Hexanes (or DCM/MeOH if the scaffold is polar).

-

-

elution Order:* The product (tertiary alcohol) is typically more polar than the starting phenol (depending on the scaffold) but less polar than side-products formed by over-alkylation.

-

-

Diagram 2: Experimental Workflow

Caption: Standard Operating Procedure (SOP) for base-mediated installation of the 2-hydroxy-2-methylpropoxy group.

Case Study: Selpercatinib (Retevmo)

The development of Selpercatinib (LOXO-292), a RET kinase inhibitor, perfectly illustrates the utility of this group.

-

Challenge: The scaffold required optimization for solubility and oral bioavailability while maintaining high potency against RET V804M mutants.

-

Solution: Introduction of the 2-hydroxy-2-methylpropoxy group at the pyrazolo[1,5-a]pyridine core.

-

Outcome:

-

The group provided necessary polarity to balance the lipophilic kinase-binding core.

-

Metabolic Note: While effective, researchers identified that the methoxy and methylpropoxy groups were sites of metabolic liability (O-dealkylation), contributing to the drug's clearance profile (Source 1.8). This highlights the trade-off: the group improves physicochemical properties (solubility) at the cost of introducing a potential metabolic soft spot, which must be managed via dosing or further structural tweaking.

-

References

-